molecular formula C18H26O3 B566004 6'-Propen-1-il Gemfibrozilo CAS No. 1798429-95-4

6'-Propen-1-il Gemfibrozilo

Número de catálogo: B566004
Número CAS: 1798429-95-4
Peso molecular: 290.403
Clave InChI: JVBPONSUILUXDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6’-Propene-1-yl Gemfibrozil is a compound with the molecular formula C18H26O3 . It is also known by other names such as 5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6’-Propene-1-yl Gemfibrozil consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20) .


Physical And Chemical Properties Analysis

The molecular weight of 6’-Propene-1-yl Gemfibrozil is 290.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 290.18819469 g/mol . The topological polar surface area of the compound is 46.5 Ų .

Aplicaciones Científicas De Investigación

Tratamiento de la Hiperlipidemia

Gemfibrozil, el compuesto principal del 6'-Propen-1-il Gemfibrozilo, es un derivado del ácido valérico de benceno que pertenece a la clase de medicamentos conocidos como fibratos . Es el tratamiento de elección en entornos clínicos para la hiperlipidemia (tipo III) y la hipertrigliceridemia (tipo IV), y se ha demostrado que reduce los triglicéridos séricos y el colesterol de lipoproteínas de muy baja densidad mientras aumenta el colesterol de lipoproteínas de alta densidad al activar los receptores activados por proliferadores de peroxisomas (PPAR), actuando principalmente en la isoforma PPARα .

Entrega de Medicamentos Nanoespecífica

La absorción efectiva y la biodisponibilidad de Gemfibrozil después de la administración oral están restringidas por su pequeño tamaño molecular, su baja solubilidad en agua (0.01 mg/mL) y su lenta tasa de digestión . Estos factores son causados por las características fisicoquímicas del medicamento. La solubilidad de Gemfibrozil puede aumentarse mediante la creación de métodos de entrega de medicamentos nanoespecíficos, como nanocristales, nanosuspensiones o formulaciones a base de lípidos .

Sistemas de Entrega Auto-Nano-Emulsificados (SNEDDS)

Los sistemas de entrega auto-nano-emulsificados (SNEDDS), por ejemplo, son formulaciones a base de lípidos que se supone que mejoran la absorción de fármacos lipofílicos . Cuando se agitan suavemente, los SNEDDS, que son soluciones isotrópicas de aceite, tensioactivo, co-tensioactivo y medicamento, producen una emulsión de aceite en agua en un entorno acuoso .

Investigación Proteómica

El this compound se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse potencialmente para estudiar los efectos de los reguladores lipídicos en la expresión y función de las proteínas.

Complejación con Derivados de β-Ciclodextrina

Gemfibrozil ha sido estudiado en complejación con β-ciclodextrina nativa (β-CD) y con los derivados hidroxipropil-β y β-metilados al azar (HPβ-CD y Meβ-CD) en solución acuosa de pH 2.8 y 7.0 . Esto podría mejorar potencialmente la solubilidad y biodisponibilidad del fármaco.

Mecanismo De Acción

Target of Action

6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a lipid regulator used in the reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . The primary target of Gemfibrozil is the peroxisome proliferator-activated receptor-α (PPARα), which plays a crucial role in lipid metabolism .

Mode of Action

Gemfibrozil, and by extension 6’-Propene-1-yl Gemfibrozil, activates PPARα, leading to alterations in lipid metabolism . This activation results in increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII, and an increase in lipoprotein lipase (LPL) activity . It also results in the inhibition of apolipoprotein B synthesis, increased peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of triglyceride-rich particles .

Biochemical Pathways

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil affects several biochemical pathways involved in lipid metabolism. These include the pathway for the synthesis and degradation of triglycerides and the reverse cholesterol transport pathway. The changes in these pathways lead to a decrease in serum triglycerides and an increase in HDL cholesterol .

Pharmacokinetics

It is known that the duration of action of gemfibrozil requires twice-daily dosing as the mean residence time of gemfibrozil is up to 96 hours in patients with chronic renal failure .

Result of Action

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil leads to a decrease in serum triglycerides and an increase in HDL cholesterol . This can help reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Safety and Hazards

Gemfibrozil, a related compound, is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor/physician .

Análisis Bioquímico

Biochemical Properties

6’-Propene-1-yl Gemfibrozil interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 290.4 and a molecular formula of C18H26O3

Cellular Effects

The cellular effects of 6’-Propene-1-yl Gemfibrozil are not fully known. Gemfibrozil, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been shown to have neuroprotective effects, potentially slowing the progression of neurological disorders . It is also known to have effects on lipid metabolism, which could influence cell function .

Molecular Mechanism

The molecular mechanism of action of 6’-Propene-1-yl Gemfibrozil is not fully understood. Gemfibrozil, the parent compound, is known to increase plasma high-density lipoproteins (HDL) and decrease plasma triglycerides (TG) by stimulating the synthesis of apolipoprotein (apo) AI and apo AII . It is also known to inhibit the activation of NF-κB, AP-1, and C/EBPβ in cytokine-stimulated astroglial cells .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 6’-Propene-1-yl Gemfibrozil at different dosages in animal models are not well documented. Gemfibrozil has been shown to have a dose-dependent reduction on the amplitude of jejunal contractions and urinary bladder contractions, and a relaxant effect on tracheal basal tone in experimental animals .

Metabolic Pathways

The metabolic pathways that 6’-Propene-1-yl Gemfibrozil is involved in are not well understood. Gemfibrozil is known to affect lipid metabolism . It increases the synthetic rates of apo AI and apo AII, which are involved in lipid transport .

Transport and Distribution

The transport and distribution of 6’-Propene-1-yl Gemfibrozil within cells and tissues are not well documented. Gemfibrozil is known to be 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein .

Subcellular Localization

The subcellular localization of 6’-Propene-1-yl Gemfibrozil and its effects on activity or function are not well understood. The parent compound gemfibrozil is known to have effects on various subcellular structures, including mitochondria .

Propiedades

IUPAC Name

5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPONSUILUXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798429-95-4
Record name 6'-Propene-1-yl gemfibrozil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.